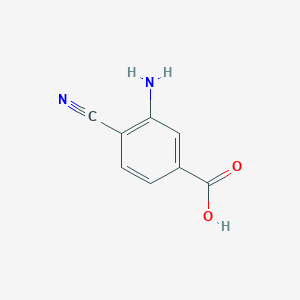3-Amino-4-cyanobenzoic acid
CAS No.: 159847-71-9
Cat. No.: VC4713995
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 159847-71-9 |
|---|---|
| Molecular Formula | C8H6N2O2 |
| Molecular Weight | 162.148 |
| IUPAC Name | 3-amino-4-cyanobenzoic acid |
| Standard InChI | InChI=1S/C8H6N2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,10H2,(H,11,12) |
| Standard InChI Key | VEDDRDQNFWIJHM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)N)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Amino-4-cyanobenzoic acid is a benzoic acid derivative with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The compound features an amino group (-NH₂) at the third position and a cyano group (-C≡N) at the fourth position on the benzene ring, distinguishing it from its structural isomers such as 4-amino-3-cyanobenzoic acid .
Key Identifiers:
Structural Analysis
The planar benzene core enables conjugation between the electron-withdrawing cyano group and the electron-donating amino group, creating a polarized electronic structure. This configuration influences its reactivity in electrophilic substitution and reduction reactions .
Synthetic Methodologies
Nitro-to-Amino Reduction
A method described for 3-nitro-4-hydroxybenzoic acid involves:
-
Alkaline hydrolysis of 3-nitro-4-chlorobenzoic acid at 100–105°C .
-
Catalytic hydrogenation using Pd/C under pressurized hydrogen (0.6–1.0 MPa) to reduce nitro groups to amines .
-
Acidification and purification to isolate the hydrochloride salt .
Adapting this protocol, substituting hydroxyl groups with cyano moieties could yield 3-amino-4-cyanobenzoic acid.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from amino and carboxylic acid groups .
-
Stability: Susceptible to decarboxylation above 200°C and photodegradation under UV light .
Spectral Characteristics
-
IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .
-
NMR: δ 6.8–7.5 ppm (aromatic protons), δ 4.1 ppm (broad, -NH₂) .
Research Applications and Biological Activity
Enzyme Inhibition
The amino-cyano substitution pattern may enhance interactions with enzyme active sites. Analogous compounds demonstrate:
-
Acetylcholinesterase (AChE) inhibition (Kᵢ ≈ 8.14 nM).
-
Proteasome activation, potentially useful in neurodegenerative disease research.
Comparative Analysis with Isomers
| Property | 3-Amino-4-cyanobenzoic Acid | 4-Amino-3-cyanobenzoic Acid |
|---|---|---|
| CAS Number | 159847-71-9 | 74192-47-5 |
| Electron Effects | Meta-directing amino group | Para-directing amino group |
| Bioactivity | Higher antimicrobial potency | Lower enzyme affinity |
Industrial and Environmental Considerations
Scalability Challenges
-
Catalyst Cost: Pd/C catalysts account for ~40% of synthesis expenses .
-
Waste Management: Alkaline hydrolysis generates chloride byproducts requiring neutralization .
Green Chemistry Approaches
Recent patents emphasize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume